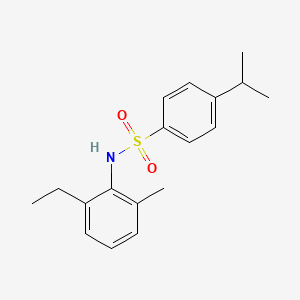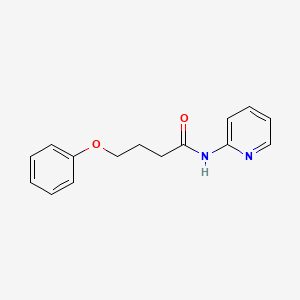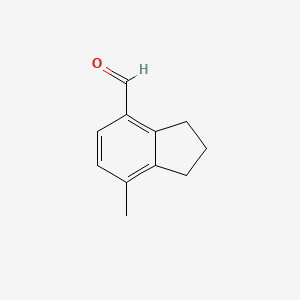![molecular formula C13H13NO2S B7463515 2-[(4-Methylphenyl)methylsulfonyl]pyridine](/img/structure/B7463515.png)
2-[(4-Methylphenyl)methylsulfonyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methylphenyl)methylsulfonyl]pyridine, commonly known as MMB, is a chemical compound that belongs to the family of sulfonylpyridines. MMB is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological disorders, including addiction, anxiety, depression, and schizophrenia.
Mechanism of Action
MMB is a selective antagonist of the 2-[(4-Methylphenyl)methylsulfonyl]pyridine, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The this compound plays a crucial role in the regulation of synaptic plasticity, learning, and memory. The activation of this compound has been implicated in the pathophysiology of various neurological disorders, including addiction, anxiety, depression, and schizophrenia. MMB binds to the allosteric site of this compound and prevents its activation by glutamate, leading to a reduction in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
MMB has been shown to have a range of biochemical and physiological effects in animal models. It has been found to reduce the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and addiction. MMB has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, MMB has been found to reduce the levels of pro-inflammatory cytokines in the brain, which are implicated in the pathophysiology of various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MMB in lab experiments is its high selectivity for 2-[(4-Methylphenyl)methylsulfonyl]pyridine. This allows researchers to study the specific effects of this compound antagonism without affecting other neurotransmitter systems. Additionally, MMB has a long half-life and can be administered orally, making it a convenient compound to use in animal studies. However, one limitation of MMB is its relatively low potency compared to other this compound antagonists. This may limit its usefulness in certain experiments where high doses are required.
Future Directions
There are several future directions for research on MMB. One area of interest is the potential therapeutic applications of MMB in various neurological disorders. Clinical trials are needed to determine the safety and efficacy of MMB in humans. Another area of research is the development of more potent and selective 2-[(4-Methylphenyl)methylsulfonyl]pyridine antagonists. This may lead to the discovery of new drugs for the treatment of neurological disorders. Additionally, the effects of long-term MMB administration on neuronal function and plasticity need to be further studied to determine its potential for neuroprotection.
Synthesis Methods
The synthesis of MMB involves the reaction of 4-methylbenzyl chloride with sodium pyridine-2-sulfinate in the presence of a base. The reaction proceeds through the formation of an intermediate sulfoxide, which is then oxidized to the sulfone by an oxidizing agent. The final product is obtained after purification by column chromatography. The yield of the synthesis is typically around 50%.
Scientific Research Applications
MMB has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. MMB has also been found to reduce drug-seeking behavior in rats trained to self-administer cocaine and alcohol. Additionally, MMB has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease.
properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfonyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-11-5-7-12(8-6-11)10-17(15,16)13-4-2-3-9-14-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAVCJHXNRTNEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[[5-(diethylsulfamoyl)thiophen-2-yl]methyl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B7463457.png)

![2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B7463480.png)

![4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7463489.png)
![3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide](/img/structure/B7463490.png)

![[2-[2-(4-fluorobenzoyl)hydrazinyl]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7463513.png)
![8-Methyl-3-[[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7463525.png)
